molecular formula C10H7BrFN B1400140 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole CAS No. 1352213-98-9

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole

Cat. No.: B1400140
CAS No.: 1352213-98-9
M. Wt: 240.07 g/mol
InChI Key: QGZBVILPEOYAEN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole typically involves the reaction of 4-bromo-3-fluoroaniline with a suitable pyrrole precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-3-fluoroaniline is reacted with a pyrrole boronic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

    Solvents: Organic solvents like toluene, DMF (dimethylformamide), and THF (tetrahydrofuran) are often employed.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBVILPEOYAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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